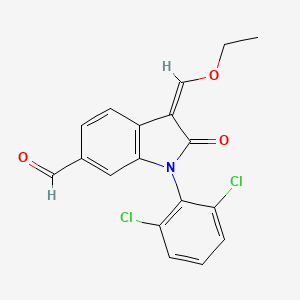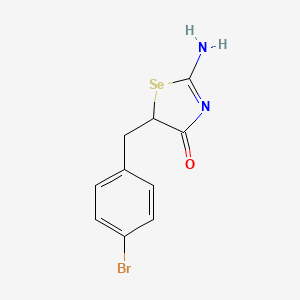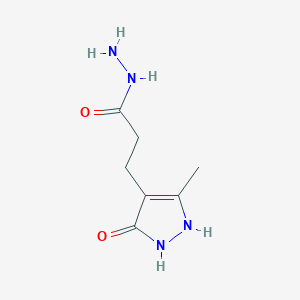
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorophenyl group, an ethoxymethylidene group, and an indole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzaldehyde with an appropriate indole derivative under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activities.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in industrial processes.
作用機序
The mechanism of action of (3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (3Z)-1-(2,4-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde
- (3Z)-1-(2,6-dichlorophenyl)-3-(methoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde
Uniqueness
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde is unique due to its specific structural features, such as the ethoxymethylidene group and the dichlorophenyl substitution pattern
特性
分子式 |
C18H13Cl2NO3 |
|---|---|
分子量 |
362.2 g/mol |
IUPAC名 |
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxoindole-6-carbaldehyde |
InChI |
InChI=1S/C18H13Cl2NO3/c1-2-24-10-13-12-7-6-11(9-22)8-16(12)21(18(13)23)17-14(19)4-3-5-15(17)20/h3-10H,2H2,1H3/b13-10- |
InChIキー |
FXBZZLQAKWEXDY-RAXLEYEMSA-N |
異性体SMILES |
CCO/C=C\1/C2=C(C=C(C=C2)C=O)N(C1=O)C3=C(C=CC=C3Cl)Cl |
正規SMILES |
CCOC=C1C2=C(C=C(C=C2)C=O)N(C1=O)C3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B11082869.png)

![8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B11082886.png)
![1-Morpholin-4-yl-2-[5-(4-nitro-phenyl)-imidazol-1-yl]-ethanone](/img/structure/B11082893.png)
![Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11082900.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B11082903.png)
![3-[[(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B11082906.png)

![2-[(5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11082920.png)
![Ethyl 4-{2,5-dioxo-3-[2-(thiophen-2-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate](/img/structure/B11082931.png)

![[5-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)-[1,2,4]triazol-1-yl]acetic acid, methyl ester](/img/structure/B11082946.png)
![2-chloro-5-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11082952.png)
![3,3,6-Trimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene](/img/structure/B11082955.png)
